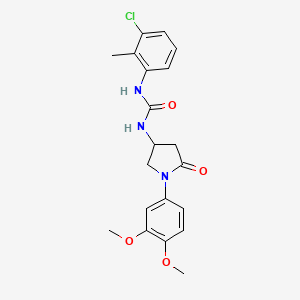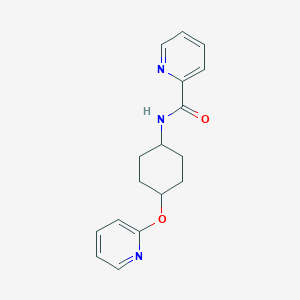
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, also known as JNJ-54452840, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective antagonist of the orexin-1 receptor, which plays an important role in regulating wakefulness and sleep.
作用机制
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that plays a key role in regulating wakefulness and sleep. By blocking the activation of the orexin-1 receptor, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide reduces the activity of the orexin system, leading to increased sleep and decreased wakefulness. The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in obese animals. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
实验室实验的优点和局限性
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has several advantages as a research tool. It is a potent and selective antagonist of the orexin-1 receptor, which allows for the specific targeting of this receptor. It has also been shown to be effective in a variety of animal models, making it a useful tool for studying the orexin system in vivo. However, there are also some limitations to the use of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a steady state concentration. In addition, it has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
未来方向
There are several future directions for the study of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. One area of research is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the identification of new therapeutic applications for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, particularly in the treatment of psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide and the role of the orexin system in various physiological and pathological processes.
合成方法
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromopyridine with cyclohexanone in the presence of a base to give 4-(pyridin-2-yloxy)cyclohexanone. This intermediate is then reacted with picolinic acid in the presence of a coupling agent to give the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. The synthesis method has been optimized to provide high yields and purity of the final product.
科学研究应用
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of sleep disorders, particularly narcolepsy and insomnia. It has also been studied for its potential in the treatment of obesity, addiction, and anxiety disorders. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been used as a research tool to study the role of the orexin-1 receptor in various physiological and pathological processes.
属性
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBMSMDNVZAOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

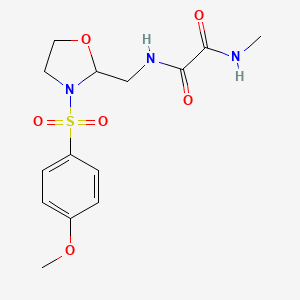
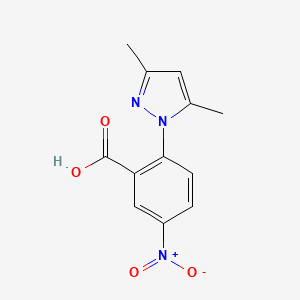

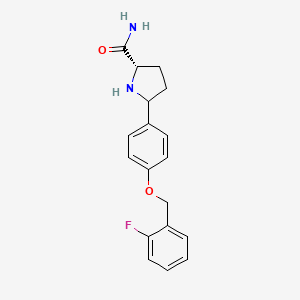
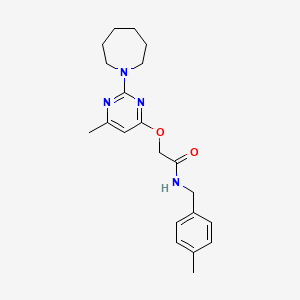
![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
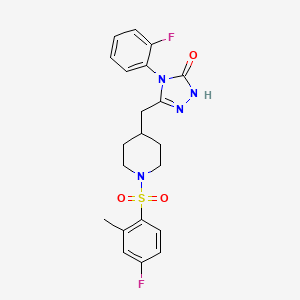


![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)

